1,2-Epoxydodecane can act as a starting material for various organic synthesis reactions. The epoxide ring (a three-membered oxygen-carbon bond) can be opened using different reagents to generate new functional groups. This allows researchers to create complex molecules with specific properties ().
The potential use of 1,2-Epoxydodecane in material science is being explored. Epoxides can participate in polymerization reactions, forming long chain molecules (polymers). Depending on the polymerization process, 1,2-Epoxydodecane could be a building block for new materials with unique characteristics ().
1,2-Epoxydodecane is a colorless, clear liquid with the molecular formula and a molecular weight of approximately 184.32 g/mol. This compound features an epoxy group, which is a three-membered cyclic ether, contributing to its high reactivity. It is highly flammable and sensitive to moisture, decomposing upon exposure to moist air. Notably, it is insoluble in water and has a boiling point ranging from 255 to 257°F at 15 mmHg .
1,2-Epoxydodecane is classified as an epoxide, which makes it highly reactive. It can undergo polymerization reactions when exposed to catalysts or heat, often resulting in violent reactions. This compound reacts with acids, bases, and various oxidizing and reducing agents. Additionally, it is incompatible with strong oxidizers, strong acids, and strong bases .
Key Reactions:
1,2-Epoxydodecane can be synthesized through several methods:
Each method has its advantages depending on the desired yield and purity of the final product.
1,2-Epoxydodecane has several applications across various industries:
Research on interaction studies involving 1,2-epoxydodecane primarily focuses on its reactivity with various chemical agents. Its interactions with nucleophiles (such as amines and alcohols) can lead to ring-opening reactions that are significant in synthetic organic chemistry. Additionally, studies on its potential health effects emphasize the need for careful handling due to its irritant properties .
Several compounds share structural similarities with 1,2-epoxydodecane. Below are some comparable compounds along with their unique characteristics:
What sets 1,2-epoxydodecane apart from these similar compounds is its medium carbon chain length which balances reactivity and stability. Its applications in polymer chemistry are particularly notable due to its ability to form stable cross-linked structures while maintaining a manageable level of volatility.
1,2-Epoxydodecane exhibits characteristic thermodynamic behavior typical of long-chain epoxy compounds. The compound demonstrates a boiling point of 124-125°C at 15 mmHg pressure [1] [2] [3], which translates to approximately 85°C at 1 mmHg [4]. This pressure-dependent boiling behavior follows the Clausius-Clapeyron relationship, indicating normal liquid-vapor equilibrium characteristics for organic epoxides.
The vapor pressure profile shows a value of 2 mmHg at 100°C [1] [2] [3], demonstrating relatively low volatility at moderate temperatures. This vapor pressure characteristic is consistent with the compound's molecular weight of 184.32 g/mol [1] [2] [3] and its twelve-carbon aliphatic chain structure. The calculated critical temperature reaches 680.60 K with a corresponding critical pressure of 1977.07 kPa [5], values derived through Joback group contribution methods.
Thermodynamic calculations indicate an enthalpy of vaporization of 46.73 kJ/mol [5], which reflects the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition. The enthalpy of formation in the gas phase is calculated at -350.21 kJ/mol [5], providing insight into the compound's thermodynamic stability.
Density measurements consistently show 1,2-Epoxydodecane has a density of 0.844 g/mL at 25°C [1] [2] [3]. This value corresponds to a specific gravity of 0.84 at 20/20°C [4], indicating the compound is less dense than water. The density value is characteristic of aliphatic epoxides and reflects the molecular packing efficiency of the twelve-carbon chain with the terminal epoxy functional group.
Refractive index measurements demonstrate values ranging from 1.435 to 1.437 [1] [2] [3]. The narrow range indicates consistent optical properties across different sample preparations and suppliers. The refractive index value of approximately 1.436 [6] falls within the expected range for aliphatic epoxides of similar molecular weight and chain length. These optical properties are essential for quality control and identification purposes in analytical applications.
Infrared spectroscopy provides definitive identification of 1,2-Epoxydodecane through characteristic absorption bands associated with the epoxy functional group and aliphatic chain. The most diagnostic absorption occurs at 915 cm⁻¹, attributed to the carbon-oxygen stretching vibration of the oxirane ring [7] [8] [9]. This absorption band is considered the most reliable for epoxy group identification and quantitative analysis in polymer chemistry applications.
A complementary epoxy-specific absorption appears at 3056 cm⁻¹, corresponding to the symmetric carbon-hydrogen stretching vibration of the oxirane ring [7] [8] [9]. While this peak is smaller in intensity compared to the 915 cm⁻¹ band, it provides additional confirmation of epoxy group presence. The position of this absorption is characteristic of three-membered ring strain effects on the carbon-hydrogen bond.
The aliphatic chain contributions appear as asymmetric carbon-hydrogen stretching vibrations between 2925-2967 cm⁻¹ and symmetric stretching between 2855-2872 cm⁻¹ [7]. Carbon-hydrogen bending vibrations are observed in the range 1455-1362 cm⁻¹ [7]. These absorptions confirm the presence of the twelve-carbon aliphatic chain and distinguish the compound from shorter-chain epoxides.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns for 1,2-Epoxydodecane. The epoxy ring protons appear in the range 2.5-3.5 ppm [10] [11], with the specific chemical shift at approximately 2.90 ppm for the oxirane protons [12]. This upfield shift compared to other ether protons reflects the unique electronic environment created by ring strain in the three-membered epoxy ring.
Protons on carbon atoms adjacent to the epoxy oxygen demonstrate chemical shifts between 3.4-4.5 ppm [10] [11], showing the deshielding effect of the electronegative oxygen atom. The methylene protons throughout the aliphatic chain resonate between 1.2-1.7 ppm [12], while the terminal methyl group appears at 0.8-1.0 ppm [12]. These assignments are consistent with spectra obtained in deuterated chloroform (CDCl₃) as the standard NMR solvent [13].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides structural confirmation through characteristic carbon chemical shifts. Epoxy ring carbons typically appear in the range 45-55 ppm , with the unique chemical shift pattern reflecting ring strain effects. The aliphatic chain carbons demonstrate chemical shifts between 14-32 ppm, with the terminal methyl carbon appearing at the upfield end of this range and internal methylene carbons showing progressively downfield shifts based on their position in the chain.
Gas Chromatography (GC) represents the primary analytical method for purity determination of 1,2-Epoxydodecane. Commercial suppliers consistently report purities of ≥95.0% as determined by gas chromatographic analysis [4] [15]. The flame ionization detector (FID) provides sensitive and quantitative detection suitable for routine purity assessment. Gas chromatographic retention behavior allows separation from structural isomers and related impurities that may arise during synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful confirmatory technique for structure identification and impurity characterization [16]. The mass spectral fragmentation pattern provides definitive molecular identification through the molecular ion peak at m/z 184, corresponding to the molecular weight. Characteristic fragmentation includes loss of formaldehyde (30 mass units) from the epoxy ring and sequential loss of methylene units from the aliphatic chain.
High Performance Liquid Chromatography (HPLC) offers quantitative analysis capabilities for reaction monitoring and kinetic studies [17]. UV detection at appropriate wavelengths allows monitoring of concentration changes during chemical transformations. The method proves particularly valuable for studying epoxy ring-opening reactions where the product has different chromatographic behavior compared to the starting material.
Thin Layer Chromatography (TLC) provides rapid qualitative assessment for preliminary purity evaluation. UV visualization enables detection of impurities that may absorb at standard wavelengths. While less quantitative than instrumental methods, TLC serves as a cost-effective screening tool for routine quality control applications.
Irritant